molecular formula C10H12Li3N5O10P2 B1525625 Adenosine 5'-(trihydrogen diphosphate), trilithium salt CAS No. 31008-64-7

Adenosine 5'-(trihydrogen diphosphate), trilithium salt

Cat. No. B1525625
CAS RN: 31008-64-7
M. Wt: 445.1 g/mol
InChI Key: LZGPPAHUZSOGHJ-MSQVLRTGSA-K
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Description

Adenosine 5'-(trihydrogen diphosphate), trilithium salt (ATP-Li3) is a compound composed of adenosine 5'-(trihydrogen diphosphate) and trilithium salt. It is a high energy phosphoric acid ester of adenosine and is used in a number of scientific and medical research applications. ATP-Li3 has a number of biochemical and physiological effects and is used in a variety of laboratory experiments that investigate the role of ATP in various biological processes.

Scientific Research Applications

Platelet Aggregation and Diabetes

Research has demonstrated the role of adenosine diphosphate (ADP) in platelet aggregation, particularly in the context of diabetes. A study on patients with noninsulin-dependent diabetes mellitus found significant hyperaggregation of platelets at diagnosis, which improved after metabolic control of blood glucose levels was achieved. This suggests a link between ADP and glucose levels in influencing platelet behavior, highlighting a potential research application of ADP in understanding and managing diabetes-related complications (S. Mandal et al., 1993).

Purine Metabolism in Immunodeficiency

Another area of application involves the study of purine metabolism, particularly in conditions like adenosine deaminase deficiency, which is associated with severe combined immunodeficiency. Research has shown abnormal levels of adenine nucleotides in erythrocytes of affected individuals, underscoring the role of adenosine and its derivatives in immune function and the potential of targeting these pathways in therapeutic interventions (G. C. Mills et al., 1976).

Lung Cancer and Platelet Hydrolysis

In the context of cancer, studies have explored how lung cancer impacts the hydrolysis of nucleotides and nucleosides in platelets, affecting thromboregulation and immune responses. This research suggests a potential application in understanding cancer's influence on adenosine metabolism and exploring targeted therapies to mitigate these effects (D. Zanini et al., 2012).

properties

IUPAC Name

trilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.3Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGPPAHUZSOGHJ-MSQVLRTGSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Li3N5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184987
Record name Adenosine 5'-(trihydrogen diphosphate), trilithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine 5'-(trihydrogen diphosphate), trilithium salt

CAS RN

31008-64-7
Record name Adenosine 5'-(trihydrogen diphosphate), trilithium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031008647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine 5'-(trihydrogen diphosphate), trilithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5'-(trihydrogen diphosphate), trilithium salt
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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